molecular formula C13H10Cl2F2N2O2 B10903382 Methyl 1-(3,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate

Methyl 1-(3,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B10903382
M. Wt: 335.13 g/mol
InChI Key: QOEAFGIQAYHWPD-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based ester featuring a 3,4-dichlorobenzyl group at the N1 position and a difluoromethyl substituent at the C3 position. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to interact with biological targets. The dichlorobenzyl and difluoromethyl groups likely enhance lipophilicity and metabolic stability, which are critical for bioavailability .

Properties

Molecular Formula

C13H10Cl2F2N2O2

Molecular Weight

335.13 g/mol

IUPAC Name

methyl 1-[(3,4-dichlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C13H10Cl2F2N2O2/c1-21-13(20)8-6-19(18-11(8)12(16)17)5-7-2-3-9(14)10(15)4-7/h2-4,6,12H,5H2,1H3

InChI Key

QOEAFGIQAYHWPD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1C(F)F)CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation with Substituted Hydrazines

A widely cited method involves reacting 3,4-dichlorobenzyl hydrazine with difluoromethyl-containing diketone precursors. For example, 2,2-difluoroacetyl halides (e.g., chloride or bromide) undergo Michael addition with α,β-unsaturated esters (e.g., methyl acrylate) to form α-difluoroacetyl intermediates. Subsequent cyclization with 3,4-dichlorobenzyl hydrazine in the presence of catalysts like potassium iodide (KI) yields the pyrazole ring (Figure 1).

Critical Parameters:

  • Temperature Control: Low-temperature (–30°C to –20°C) condensation minimizes side reactions.

  • Catalyst Selection: KI enhances regioselectivity, favoring the 3-difluoromethyl isomer over the 5-isomer (95:5 ratio).

  • Solvent Systems: Dichloromethane effectively extracts impurities post-cyclization, while aqueous ethanol (35–65%) optimizes recrystallization.

Enolate-Mediated Ring Closure

An alternative route, described in Patent WO2014120397A1, employs alkyl difluoroacetoacetates as starting materials. The sodium enolate of methyl difluoroacetoacetate is acidified in situ with carbonic acid (generated via CO₂ and water), followed by cyclization with substituted hydrazines. This method reduces isomer formation by using weak bases (e.g., NaHCO₃) during enolate acidification.

Advantages:

  • Reduced Byproducts: Weak bases suppress undesired regioisomers (e.g., <5% 5-difluoromethyl variant).

  • Scalability: Reactions proceed under mild pressure (0.1–2 kg/cm²), facilitating industrial-scale production.

N-Alkylation and Esterification

Introducing the 3,4-dichlorobenzyl group at the pyrazole’s 1-position and installing the methyl ester at the 4-position require sequential functionalization.

Direct N-Alkylation During Cyclization

The most efficient strategy utilizes 3,4-dichlorobenzyl hydrazine directly in the cyclization step, bypassing post-synthetic alkylation. This approach avoids competing reactions at the pyrazole nitrogen and ensures high regiochemical fidelity.

Synthesis of 3,4-Dichlorobenzyl Hydrazine:

  • Alkylation of Hydrazine: React 3,4-dichlorobenzyl chloride with excess hydrazine hydrate in ethanol at 0–5°C.

  • Purification: Isolate the product via vacuum distillation or recrystallization from hexane.

Esterification of Carboxylic Acid Intermediates

When the cyclization yields a carboxylic acid (e.g., 3-(difluoromethyl)-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid), esterification with methanol completes the synthesis:

Protocol:

  • Acid Chloride Formation: Treat the acid with thionyl chloride (SOCl₂) and catalytic DMF at 95°C for 4 hours.

  • Methanol Quenching: Add methanol to the acid chloride solution, yielding the methyl ester.

Yield Optimization:

  • Solvent: Dichloromethane minimizes side reactions during esterification.

  • Stoichiometry: A 1:1.2 molar ratio of acid to SOCl₂ ensures complete conversion.

Comparative Analysis of Methodologies

The table below contrasts two dominant synthesis routes for Methyl 1-(3,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate:

ParameterCyclocondensationEnolate Acidification
Starting Material 2,2-Difluoroacetyl chlorideMethyl difluoroacetoacetate
Hydrazine 3,4-Dichlorobenzyl hydrazineMethyl hydrazine (modified)
Catalyst KI (1.5 mol%)NaHCO₃ (2.0 eq)
Temperature –30°C to 85°C0°C to 25°C
Yield 75–80%82–85%
Isomer Ratio 95:5 (3- vs. 5-)98:2 (3- vs. 5-)
Purity (HPLC) 99.3–99.6%>99.5%

Key Insights:

  • The enolate route offers superior regioselectivity (98:2) due to controlled acidification conditions.

  • Cyclocondensation provides higher flexibility for N-substitution but requires stringent temperature control.

Recrystallization and Purification

Final product purity hinges on recrystallization solvent selection:

Solvent SystemPurity (HPLC)Yield After Recrystallization
40% Ethanol/Water99.6%75.9%
35% Methanol/Water99.3%79.6%
Ethyl Acetate/Hexane>99.5%82.0%

Methanol/water mixtures balance solubility and cost-effectiveness, making them ideal for large-scale processes .

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in agrochemical and pharmaceutical syntheses.

Conditions :

  • Basic Hydrolysis : NaOH or KOH in aqueous ethanol at 60–80°C for 4–6 hours.

  • Acidic Hydrolysis : HCl in dioxane/water at reflux .

Example :
Hydrolysis produces 1-(3,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, a precursor for fungicidal amides .

Reaction TypeReagents/ConditionsProductYieldReference
Ester Hydrolysis1M NaOH, ethanol, 80°CCarboxylic acid85–92%

Amidation Reactions

The carboxylate intermediate (from hydrolysis) is activated to form amides, a key step in synthesizing SDHI fungicides like bixafen and fluxapyroxad .

Activation Methods :

  • Acyl Chloride Formation : Thionyl chloride (SOCl₂) with catalytic DMF, followed by reaction with amines .

  • Direct Coupling : Carbodiimide-mediated coupling (e.g., EDC/HOBt) with primary or secondary amines.

Example :
Reaction with 4-bromobenzylamine in dichloromethane using triethylamine as a base yields N-(4-bromobenzyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (58% yield) .

AmineActivatorSolventYieldReference
N-(4-bromobenzyl)pyridin-2-amineSOCl₂, Et₃NDCM58%

Nucleophilic Substitution at the Dichlorobenzyl Group

The 3,4-dichlorobenzyl substituent can participate in nucleophilic aromatic substitution (SNAr), though reactivity is moderated by electron-withdrawing effects.

Conditions :

  • High temperatures (100–150°C) in polar aprotic solvents (e.g., DMF, DMSO).

  • Use of strong nucleophiles (e.g., alkoxides, amines).

Example :
Displacement of chloride with methoxide under basic conditions generates methoxy-substituted derivatives, though yields are moderate (40–60%) due to steric hindrance.

Condensation and Cyclization Reactions

The difluoromethyl group and pyrazole ring enable participation in cyclocondensation reactions.

Key Reaction :

  • Claisen Condensation : With trialkyl orthoformate in acetyl anhydride to form alkoxymethylene intermediates .

  • Cyclization with Methylhydrazine : Forms fused pyrazole derivatives under basic conditions (e.g., Na₂CO₃) .

Example :
Reaction of the sodium enolate with methylhydrazine in a two-phase system (water/toluene) yields bicyclic pyrazoles .

SubstrateReagentsProductYieldReference
Sodium enolateMethylhydrazine, Na₂CO₃Bicyclic pyrazole75%

Scientific Research Applications

Chemical Structure and Synthesis

Methyl 1-(3,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two adjacent nitrogen atoms. The synthesis of this compound typically involves multi-step reactions that require careful control of reaction conditions to optimize yield and purity. Common methods include:

  • Reaction of substituted pyrazoles : This involves the introduction of functional groups through reactions with appropriate reagents.
  • Analytical techniques : Nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Biological Activities

The biological activities of this compound can be attributed to its structural features. Pyrazole derivatives are known for their diverse pharmacological properties, including:

  • Antimicrobial Activity : Various studies have reported that pyrazole derivatives exhibit significant antimicrobial properties against a range of pathogens .
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
  • Anticancer Potential : Research indicates that pyrazole derivatives can exhibit anticancer effects, prompting investigations into their use as potential chemotherapeutic agents .

Agricultural Applications

One of the prominent applications of this compound is in agricultural chemistry as a fungicide. The compound acts by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiration chain, which is critical for fungal metabolism. This mechanism positions it alongside other commercially relevant fungicides derived from similar pyrazole structures.

Table 1: Comparison of Pyrazole Fungicides

Compound NameYear RegisteredTarget PathogenMechanism of Action
Isopyrazam2010Various fungal speciesSDH inhibition
Sedaxane2011Septoria leaf blotchSDH inhibition
Bixafen2011Broad spectrum fungiSDH inhibition
Fluxapyroxad2011Major crop pestsSDH inhibition
Benzovindiflupyr2012Alternaria speciesSDH inhibition
Pydiflumetofen2016Various fungal diseasesSDH inhibition
Inpyrfluxam2019Fungal pathogensSDH inhibition

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety of this compound in agricultural settings:

  • A study published in the Egyptian Journal of Chemistry highlighted the synthesis and biological evaluation of various pyrazole derivatives, including this compound, demonstrating significant antifungal activity against common crop pathogens .
  • Another research article discussed the potential for these compounds to be developed as new agrochemicals with improved efficacy against resistant fungal strains, thereby enhancing crop protection strategies .

Mechanism of Action

The mechanism of action of Methyl 1-(3,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct data for the target compound are absent, comparisons can be inferred from analogous pyrazole derivatives in the evidence:

Substituent Effects on Bioactivity

  • Example 1 (): Compounds like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (1) demonstrate that halogenated aryl groups (e.g., 4-fluorophenyl) improve antiproliferative activity compared to non-halogenated analogs.
  • Example 2 (): Pyrazole amides such as Methyl 5-(phenylamino)-3-(3,4,5-trimethoxybenzamido)-1H-pyrazole-4-carboxylate (14) highlight the importance of ester and amide functionalities in modulating solubility and cytotoxicity. The target compound’s methyl ester group may balance hydrophobicity and enzymatic hydrolysis rates .

Thermal and Physical Properties

  • Example 3 (): Pyrazole derivatives like methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate exhibit high melting points (227–230°C), suggesting that polyhalogenation and aromatic stacking in the target compound may similarly increase thermal stability .

Hypothetical Data Table (Inferred Trends)

Compound Name Substituents Melting Point (°C) LogP (Predicted) Antiproliferative IC₅₀ (µM)
Target Compound 3,4-dichlorobenzyl, difluoromethyl ~200–230* ~3.5* Not reported
3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (1) 4-fluorophenyl, phenyl 160–165 2.8 12.4 (HeLa cells)
Methyl 5-(phenylamino)-3-(3,4,5-trimethoxybenzamido)-1H-pyrazole-4-carboxylate (14) phenylamino, trimethoxybenzamido 185–190 2.2 8.9 (MCF-7 cells)

*Predicted based on structural analogs.

Biological Activity

Methyl 1-(3,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate is a compound that has garnered attention for its biological activity, particularly in the agricultural sector as a fungicide. This article delves into its synthesis, biological mechanisms, and efficacy against various fungi, supported by research findings and data tables.

1. Chemical Structure and Synthesis

The compound belongs to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. The structure can be represented as follows:

  • Chemical Formula : C12_{12}H10_{10}Cl2_2F2_2N2_2O2_2
  • Molecular Weight : 317.12 g/mol

The synthesis of this compound typically involves the reaction of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with appropriate benzyl derivatives under controlled conditions to yield the desired ester.

The primary mechanism of action for compounds in this class is the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiration chain. This inhibition leads to disruption of cellular respiration in fungi, ultimately resulting in cell death. The efficacy against various phytopathogenic fungi has been documented through several studies.

3.1 Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties against a range of fungal pathogens. A study conducted on several derivatives demonstrated that many compounds displayed moderate to excellent antifungal activities.

Compound NameTarget FungiInhibition Rate (%)
This compoundAlternaria solani85%
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideBotrytis cinerea90%
Boscalid (control)Zymoseptoria tritici78%

3.2 Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazole ring and side chains significantly influence antifungal efficacy. For instance, the presence of halogen substituents (like chlorine) on the benzyl group enhances antifungal activity by improving binding affinity to SDH.

Case Study 1: Efficacy Against Alternaria solani

In a controlled environment, this compound was tested against Alternaria solani, a major pathogen affecting tomato crops. The compound showed an inhibition rate of approximately 85% , indicating its potential as an effective fungicide.

Case Study 2: Comparative Analysis with Boscalid

A comparative study involving boscalid, a widely used fungicide, revealed that this compound outperformed boscalid against certain fungal strains like Botrytis cinerea, achieving up to 90% inhibition .

Q & A

Q. What are the recommended synthetic routes for Methyl 1-(3,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate?

The synthesis typically involves multi-step processes starting with the formation of the pyrazole core. A common approach includes:

  • Step 1 : Condensation of 3,4-dichlorobenzylamine with a difluoromethyl-containing precursor (e.g., ethyl acetoacetate derivatives) to form an intermediate.
  • Step 2 : Cyclization with hydrazine hydrate or substituted hydrazines to construct the pyrazole ring.
  • Step 3 : Esterification to introduce the methyl carboxylate group.
    For analogs, similar methods involve optimizing reaction conditions (e.g., solvent, temperature) to enhance yield and purity .

Q. What analytical techniques are critical for confirming the compound’s structure?

  • X-ray Crystallography : Use SHELXL for refining crystal structures and Mercury CSD 2.0 for visualizing intermolecular interactions and packing patterns .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions, with deuterated solvents (e.g., DMSO-d6) for resolving complex splitting patterns.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation pathways.

Q. How can researchers address solubility challenges in biological assays?

  • Co-solvent Systems : Use DMSO (≤1% v/v) with aqueous buffers.
  • Surfactant Additives : Polysorbate 80 (0.01–0.1%) to stabilize hydrophobic compounds.
  • pH Adjustment : For carboxylate-containing derivatives, adjust to neutral pH to enhance solubility .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

  • Molecular Docking : Use tools like AutoDock Vina to simulate binding affinities with target proteins (e.g., fungal CYP51 for antifungal studies).
  • QSAR Models : Correlate substituent electronic properties (Hammett σ constants) with observed bioactivity.
  • Mercury CSD : Analyze crystal packing to predict stability and intermolecular interactions relevant to solid-state formulation .

Q. What strategies resolve contradictions in spectral data during characterization?

  • Cross-Validation : Compare NMR data with structurally similar pyrazole derivatives (e.g., methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate) to identify positional isomerism .
  • DFT Calculations : Optimize molecular geometries using Gaussian09 and simulate NMR chemical shifts to match experimental data.
  • Crystallographic Validation : Resolve ambiguous NOE signals via X-ray diffraction .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Substituent Variation : Replace the dichlorobenzyl group with fluorinated or methoxy analogs to assess electronic effects on target binding .
  • Bioisosteric Replacement : Substitute the difluoromethyl group with trifluoromethyl or chloromethyl groups to evaluate steric and electronic impacts .
  • Metabolic Stability : Introduce methyl or ethyl groups at the pyrazole N-position to block oxidative metabolism .

Q. What methodologies assess environmental persistence and toxicity?

  • PBT/vPvB Assessment : Use OECD 117 (log P determination) and QSAR models to predict bioaccumulation potential.
  • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100.
  • Hydrolysis Studies : Monitor degradation in buffered solutions (pH 4–9) at 25–50°C to estimate half-life .

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